4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione
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Overview
Description
4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a fused pyrimidine ring system with a fluorophenyl substituent, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione typically involves the reaction of hydrazonyl bromides with active methylene compounds. The process includes the following steps:
Formation of Hydrazonyl Bromides: Hydrazonyl bromides are synthesized by reacting hydrazine derivatives with bromine.
Cyclization Reaction: The hydrazonyl bromides are then reacted with active methylene compounds such as dibenzoylmethane, acetylacetone, or ethyl acetoacetate to form pyrazole derivatives.
Formation of Pyrimidine Ring: The pyrazole derivatives undergo further reactions with formamide, formic acid, or triethyl orthoformate to yield the desired pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an anticancer agent.
Pharmacology: The compound’s interactions with various biological targets are studied to develop new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine ring structure and has been studied for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential as a CDK2 inhibitor.
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Uniqueness
4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is unique due to its specific fluorophenyl substituent, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C12H9FN2O3 |
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Molecular Weight |
248.21 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C12H9FN2O3/c13-7-3-1-2-6(4-7)10-9-8(5-18-11(9)16)14-12(17)15-10/h1-4,10H,5H2,(H2,14,15,17) |
InChI Key |
BSQJNWJPCVSEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)O1 |
Origin of Product |
United States |
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